molecular formula C10H9FN2O3 B8526617 4-Fluoro-3,3-dimethyl-5-nitroindolin-2-one

4-Fluoro-3,3-dimethyl-5-nitroindolin-2-one

Cat. No. B8526617
M. Wt: 224.19 g/mol
InChI Key: CPBFRDGOEIMZFA-UHFFFAOYSA-N
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Patent
US09090586B2

Procedure details

To a solution of 4-fluoro-3,3-dimethyl-1,3-dihydro-2H-indol-2-one (4.1 g) in concentrated sulfuric acid (60 mL) was added dropwise a mixture of fuming nitric acid (0.99 mL) and concentrated sulfuric acid (10 mL) over 30 min at −30° C. The reaction mixture was stirred between −30° C. to 0° C. for 30 min, and poured into ice. The resulting solid was collected by filtration, washed with water, and dissolved in ethyl acetate. The obtained solution was washed with water and saturated brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The obtained residue was purified by silica gel column chromatography (ethyl acetate/hexane) to give the title compound (2.2 g).
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0.99 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[C:4]([CH3:13])([CH3:12])[C:5](=[O:11])[NH:6]2.[N+:14]([O-])([OH:16])=[O:15]>S(=O)(=O)(O)O>[F:1][C:2]1[C:10]([N+:14]([O-:16])=[O:15])=[CH:9][CH:8]=[C:7]2[C:3]=1[C:4]([CH3:13])([CH3:12])[C:5](=[O:11])[NH:6]2

Inputs

Step One
Name
Quantity
4.1 g
Type
reactant
Smiles
FC1=C2C(C(NC2=CC=C1)=O)(C)C
Name
Quantity
60 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
0.99 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
10 mL
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred between −30° C. to 0° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
poured into ice
FILTRATION
Type
FILTRATION
Details
The resulting solid was collected by filtration
WASH
Type
WASH
Details
washed with water
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in ethyl acetate
WASH
Type
WASH
Details
The obtained solution was washed with water and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified by silica gel column chromatography (ethyl acetate/hexane)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC1=C2C(C(NC2=CC=C1[N+](=O)[O-])=O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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